molecular formula C15H18FNO4 B3039849 Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate CAS No. 1363166-15-7

Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate

Cat. No.: B3039849
CAS No.: 1363166-15-7
M. Wt: 295.31 g/mol
InChI Key: GVOKTURUCNJPAA-UHFFFAOYSA-N
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Description

Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate is a chemical compound with the molecular formula C15H18FNO4. It is a fluorinated piperidine derivative, often used in pharmaceutical research and development due to its unique chemical properties .

Preparation Methods

The synthesis of Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate has several applications in scientific research:

    Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

    Medicinal Chemistry: The compound’s fluorinated piperidine structure makes it valuable in the design of drugs with improved metabolic stability and bioavailability.

    Chemical Biology: It serves as a probe in studying enzyme-substrate interactions and receptor binding.

Mechanism of Action

The mechanism of action of Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The Cbz group provides stability and protects the piperidine ring during chemical reactions .

Comparison with Similar Compounds

Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate can be compared with other fluorinated piperidine derivatives such as:

    Methyl 1-Cbz-3-chloropiperidine-3-carboxylate: Similar in structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding properties.

    Methyl 1-Cbz-3-bromopiperidine-3-carboxylate: Contains a bromine atom, which affects its chemical behavior and applications.

    Methyl 1-Cbz-3-iodopiperidine-3-carboxylate: The presence of an iodine atom results in unique chemical and biological properties.

This compound stands out due to the unique properties imparted by the fluorine atom, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-O-benzyl 3-O-methyl 3-fluoropiperidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-20-13(18)15(16)8-5-9-17(11-15)14(19)21-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOKTURUCNJPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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